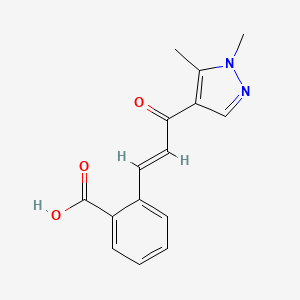

(E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that includes pyrazoles and benzoic acids, which are known for forming stable crystalline structures through specific bonding interactions. These interactions contribute to the compound's unique properties and potential applications in various scientific fields.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors like Meldrum's acid with carboxaldehydes to form pyrazol-4-yl propanoic acids, showcasing a method to generate structures with pyrazole and benzoic acid components (Reddy & Rao, 2006). This method highlights a straightforward approach to synthesizing complex molecules, including those related to the compound .

Molecular Structure Analysis

The molecular structure of compounds within this family often exhibits intricate arrangements, such as tetramer units formed through hydrogen bonds, as observed in mixed crystals of pyrazoles and benzoic acids (Foces-Foces et al., 1996). Such structural details provide insight into the stability and behavior of these compounds at the molecular level.

Chemical Reactions and Properties

The chemical reactivity of these compounds can be diverse, with the ability to undergo various reactions that modify their structure and properties. For example, the synthesis processes can involve condensation reactions, highlighting the versatility of these molecules in forming new compounds with different functionalities.

Physical Properties Analysis

The physical properties, such as crystal structure and thermal stability, are crucial for understanding how these compounds behave under different conditions. Studies have shown that compounds like 4-(oxiran-2-ylmethoxy) benzoic acid exhibit specific crystalline structures and stability, providing a basis for predicting the behavior of related compounds (Obreza & Perdih, 2012).

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Antimicrobial Activities

- Nitrogen-based Heterocycles in Pharmacology : Pyrazoles and their derivatives, including compounds similar to the one , have shown promising interactions when docked against DNA gyrase in S. aureus, suggesting potential antibacterial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, with the antimicrobial activities aligning with docking results (Shubhangi et al., 2019).

Synthesis and Chemical Properties

Rapid Synthesis of Propanoic Acids : A study detailed a simple and rapid synthesis method for pyrazol-4-yl propanoic acids, demonstrating the versatility of this chemical class in synthesizing a variety of heterocycles with potential medicinal importance (G. Reddy & K. Rao, 2006).

Optical Properties of Thin Films : The synthesis and optical properties of antipyrine derivatives, including compounds similar to (E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid, have been studied. These compounds exhibit certain optical transitions and dispersion parameters, suggesting applications in materials science (N. El-Ghamaz et al., 2017).

Bioactivity and Pharmaceutical Potential

Derivatives as Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with potential antibacterial efficacy have been synthesized. These derivatives, including pyrazole compounds, demonstrated significant inhibitory activities against bacterial biofilm and MurB enzyme, indicating their potential in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

Metal Complexes with Schiff Base Ligands : Schiff bases derived from 4-aminoantipyrine and 4-aminobenzoic acid, related to the compound of interest, have been prepared and complexed with various metals. These complexes exhibited good antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (R. Al-Shemary & M. Tawfiq, 2017).

Wirkmechanismus

It’s worth noting that compounds containing a pyrazole moiety, such as this one, are known for their diverse pharmacological effects . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

2-[(E)-3-(1,5-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-13(9-16-17(10)2)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUKOVVZRKALV-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)C(=O)/C=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)